molecular formula C12H9Cl2NO3S2 B063271 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride CAS No. 166964-34-7

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride

Cat. No. B063271
CAS RN: 166964-34-7
M. Wt: 350.2 g/mol
InChI Key: HWAXMFYECKQLDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene sulfonyl derivatives, including compounds similar to 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride, involves reacting thiophene-2-sulfonyl chloride with amines, hydrazine, and sodium azide. These reactions lead to the formation of hydrazides, hydrazones, and sulfonamides, showcasing the compound's versatile reactivity profile (Cremlyn et al., 1981).

Molecular Structure Analysis

The molecular structure of thiophene sulfonyl derivatives is characterized by detailed spectroscopic analysis, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. These analyses provide insights into the compound's structural features and the effects of substituents on its overall molecular configuration (Cremlyn et al., 1981).

Chemical Reactions and Properties

Thiophene sulfonyl derivatives undergo various chemical reactions, including nucleophilic attacks leading to the formation of sulfonamides and the conversion of intermediates into sulfonyl chloride followed by further reactions to produce title sulfonamides. These reactions highlight the compound's chemical versatility and potential for further modification (Zhuo Chen et al., 2010).

Physical Properties Analysis

The physical properties of thiophene sulfonyl derivatives are closely related to their molecular structure. Spectroscopic methods are crucial for understanding these properties, providing detailed information on the compound's stability, molecular geometry, and electronic structure through analyses such as Density Functional Theory (DFT) (K. Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride and related compounds are defined by their reactivity towards different chemical agents. Their ability to undergo a variety of chemical transformations, such as reactions with ammonia, hydrazine hydrate, sodium azide, and various amines, highlights the compound's functional diversity and potential applicability in synthetic chemistry (C. A. Obafemi, 1982).

Scientific Research Applications

Synthesis and Cytotoxicity Studies

  • Synthesis of Aminomethylselenopheno[3,2-b]thiophene Sulfonamides : The compound has been synthesized through reactions involving thiophene-2-sulfonamides, studied for cytotoxicity against various human and mouse cell lines, including HT-1080, MH-22A, and others, indicating potential applications in cancer research (Arsenyan, Rubina, & Domracheva, 2016).

Antioxidant Properties

  • Thiophenyl-chalcone Derivatives : A study on the synthesis of thiophenyl-chalcones derivatives and their antioxidant activities showed that compounds with similar structures to "5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride" exhibit high antioxidant activity (Sönmez, Gür, & Sahin, 2023).

Friedel-Crafts Sulfonylation

  • Friedel-Crafts Sulfonylation in Ionic Liquids : Research has shown enhanced reactivity and yields in sulfonylation reactions of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride in ionic liquids, suggesting potential applications in chemical synthesis (Nara, Harjani, & Salunkhe, 2001).

Acyl Sulfonamide Development

  • Development of Acyl Sulfonamide Agents : A study described the synthesis of a related compound, 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, highlighting its potential in pharmaceutical research (Yates, Kallman, Ley, & Wei, 2009).

Electrophilic Substitution Reactions

  • Electrophilic Substitution in Benzimidazole Synthesis : The compound's structural analogs have been used in electrophilic substitution reactions for synthesizing derivatives of benzimidazole, relevant in medicinal chemistry (Illenzeer, El’chaninov, & Alexandrov, 2013).

Safety and Hazards

The safety data sheet (SDS) for 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride can be viewed and downloaded for free at Echemi.com . The SDS contains information about the hazards of the chemical and how to handle it safely.

properties

IUPAC Name

5-[[(4-chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3S2/c13-9-3-1-8(2-4-9)12(16)15-7-10-5-6-11(19-10)20(14,17)18/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAXMFYECKQLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370898
Record name 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166964-34-7
Record name 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (20.1 ml, 198 mmol) in CH2Cl2 (80 ml) is added dropwise to a solution of 1a (10 g, 40 mmol) in CH2Cl2 (500 ml) at −80° C. The mixture is allowed to reach room temperature in 5 h. The reaction mixture is poured on ice and quickly extracted with CH2Cl2. The organic layer is dried over MgSO4 and the solvent is evaporated to dryness which affords 8.8 g (63%) of desired sulfonyl chloride 1b; mp 133-35° C., 1H NMR (DMSO) δ 9.21 (t, J=6.4 Hz, 1H), 7.87 (d, J=8.67 Hz, 2H), 7.53 (d, J=8.67 Hz, 2H), 6.91 (d, J=3.9 Hz, 1H), 6.77 (d, J=3.39 Hz, 1H), 4.53 (d, J=3.77 Hz, 2H).
Quantity
20.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
63%

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